molecular formula C9H17NO B13182072 4-Amino-1-cyclobutylpentan-2-one

4-Amino-1-cyclobutylpentan-2-one

Cat. No.: B13182072
M. Wt: 155.24 g/mol
InChI Key: IDSWIQOERFFZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-cyclobutylpentan-2-one is an organic compound with the molecular formula C9H17NO. It is a cycloalkane derivative, characterized by a cyclobutyl ring attached to a pentanone chain with an amino group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclobutylpentan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl ketone with ammonia or an amine in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar solvents like ethanol or methanol

    Catalyst: Acid or base catalysts to facilitate the cyclization process

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclobutylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Amino-1-cyclobutylpentan-2-one is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of enzyme inhibitors and studying protein-ligand interactions.

    Medicine: Potential use in drug discovery and development, particularly in designing compounds with specific biological activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclobutylpentan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclobutyl ring provides structural rigidity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Similar structure but lacks the ketone group.

    Cyclobutylmethyl ketone: Similar structure but lacks the amino group.

    4-Aminopentan-2-one: Similar structure but lacks the cyclobutyl ring.

Uniqueness

4-Amino-1-cyclobutylpentan-2-one is unique due to the presence of both the cyclobutyl ring and the amino group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-amino-1-cyclobutylpentan-2-one

InChI

InChI=1S/C9H17NO/c1-7(10)5-9(11)6-8-3-2-4-8/h7-8H,2-6,10H2,1H3

InChI Key

IDSWIQOERFFZDJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CC1CCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.